molecular formula C10H10F3NS B1468169 2-(3-(Trifluoromethyl)phenyl)thiazolidine CAS No. 1193224-84-8

2-(3-(Trifluoromethyl)phenyl)thiazolidine

Cat. No. B1468169
M. Wt: 233.26 g/mol
InChI Key: YCSCFSFFPPFZRY-UHFFFAOYSA-N
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Description

“2-(3-(Trifluoromethyl)phenyl)thiazolidine” is a compound with the molecular formula C10H10F3NS . It is a heterocyclic five-membered moiety present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine motifs are intriguing and have been used in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, 1,2-aminothiols and aldehydes can react quickly under physiological conditions to afford a thiazolidine product .


Molecular Structure Analysis

The molecular structure of “2-(3-(Trifluoromethyl)phenyl)thiazolidine” includes sulfur at the first position and nitrogen at the third position . This structure is intriguing and behaves as a bridge between organic synthesis and medicinal chemistry .


Chemical Reactions Analysis

Thiazolidine derivatives have been used in various chemical reactions. For example, a fast reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions can afford a thiazolidine product .


Physical And Chemical Properties Analysis

The compound is solid in physical form . Its melting point ranges from 109 to 111 .

Scientific Research Applications

Crystallography and Molecular Structure

  • The compound 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide, a derivative of 2-(3-(Trifluoromethyl)phenyl)thiazolidine, demonstrates a twisted conformation of its 1,3-thiazolidine ring. The intricate three-dimensional network formed by hydrogen bonds and weak C—H⋯π interactions is crucial in its crystal structure, suggesting the significance of thiazolidine's spatial arrangement in defining its interactions and stability within crystal structures (Akkurt, 2012).

Biological Synthesis and Applications

Chemical Synthesis and Biological Relevance

  • Thiazolidine compounds, closely related to 2-(3-(Trifluoromethyl)phenyl)thiazolidine, have been synthesized using different intermediates and have shown promising antioxidant and antitumor activities. These activities underline the compound's potential in pharmacological and medical applications, especially in the realm of cancer treatment and prevention (Gouda, 2011).
  • The synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives through a one-pot, three-component reaction illustrates the compound's versatility and its capacity to form structurally diverse scaffolds, which are of significant interest in biological research due to their potential applications in drug discovery and other fields (Dalmal, 2014).

Antimicrobial and Antifungal Properties

Antimicrobial and Antifungal Activities

  • Derivatives of 1,3-thiazolidin-4-ones, which include compounds similar to 2-(3-(Trifluoromethyl)phenyl)thiazolidine, have exhibited significant antimicrobial and antifungal properties. This suggests a potential application in developing new treatments or preventive measures against microbial and fungal infections (Aouali, 2016).

Antioxidant Potential

Evaluation of Antioxidant Effects

  • The evaluation of antioxidant activity of thiazolidin-4-one derivatives, which are structurally related to 2-(3-(Trifluoromethyl)phenyl)thiazolidine, has indicated that certain derivatives exhibit significant radical scavenging properties. This highlights the potential of these compounds in combating oxidative stress and may be relevant in the prevention of diseases associated with free radical damage (Apotrosoaei, 2014).

Signaling Pathways and Cancer Treatment

Inhibitory Effects on Signaling Pathways

  • Thiazolidine-2,4-dione derivatives have been identified as dual inhibitors of critical signaling pathways in cancer cells, such as the Raf/MEK/ERK and the PI3K/Akt pathways. Their ability to inhibit cell proliferation, induce early apoptosis, and arrest cells in specific phases indicates their potential as lead compounds for developing new anticancer agents (Li, 2010).

Safety And Hazards

The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H302, H312, and H332 .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety . Therefore, developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6,9,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSCFSFFPPFZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Trifluoromethyl)phenyl)thiazolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Suzgun, S Şenkardeş, M Gurboga… - Organic …, 2023 - avesis.marmara.edu.tr
In this study, the synthesis and characterization of 2-(2-fluorobiphenyl-4-yl)-N '-[(substituted methylene]propanehydrazides (3a-s) and 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(5-methyl-2-(…
Number of citations: 5 avesis.marmara.edu.tr

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